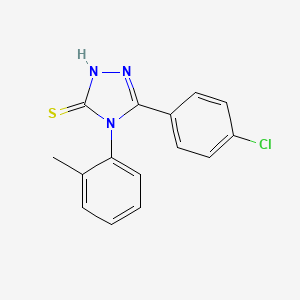

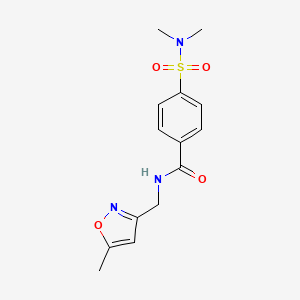

5-(4-氯苯基)-4-(2-甲基苯基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-(4-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound that belongs to the class of triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms . This compound is not widely studied, and there is limited information available about it .

Synthesis Analysis

The synthesis of similar triazole compounds involves the reaction of the appropriate phenyl derivatives . The structures of the synthesized compounds are usually verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction and other techniques . These techniques provide information about the orientation of the phenyl rings and other structural details .Chemical Reactions Analysis

The chemical reactions involving similar triazole compounds have been studied, particularly their antileishmanial and antimalarial activities . These studies involve evaluating the compounds against clinical isolates of Leishmania and Plasmodium .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the density, boiling point, vapor pressure, and other properties have been reported .科学研究应用

抗菌活性

研究表明,5-(4-氯苯基)-4-(2-甲基苯基)-4H-1,2,4-三唑-3-硫醇的衍生物表现出显著的抗菌特性。由这种化学结构合成的化合物已被证明可以有效地抑制细菌和真菌的生长。这归因于三唑硫醇衍生物独特的分子骨架,它与微生物细胞成分相互作用,导致生长抑制(Purohit et al., 2011)。同样,另一项研究重点介绍了新型衍生物的合成,这些衍生物对一系列革兰氏阳性菌和革兰氏阴性菌菌株表现出有希望的抗菌活性,强调了这些化合物在开发新型抗菌剂方面的潜力(Plech et al., 2011)。

酶抑制

一些研究集中于5-(4-氯苯基)-4-(2-甲基苯基)-4H-1,2,4-三唑-3-硫醇衍生物的酶抑制能力,特别是对脂肪酶和α-葡萄糖苷酶等酶。这些酶参与关键的代谢途径,抑制它们可用于治疗肥胖症和糖尿病等疾病。例如,为酶抑制研究合成的衍生物表现出显着的抗脂肪酶和抗-α-葡萄糖苷酶活性,表明它们在针对代谢紊乱的治疗应用中的效用(Bekircan et al., 2015)。

抗氧化特性

5-(4-氯苯基)-4-(2-甲基苯基)-4H-1,2,4-三唑-3-硫醇的结构基序也与抗氧化特性有关。抗氧化剂对于保护生物系统免受氧化应激至关重要,具有这些特性的化合物因其潜在的健康益处和在开发抗氧化损伤的保护剂方面而受到追捧。对某些衍生物的晶体和分子结构的研究揭示了它们作为抗氧化剂发挥作用的能力,为该领域的进一步探索奠定了基础(Karayel et al., 2015)。

缓蚀

此外,已经研究了该化合物的化学结构在缓蚀中的作用。分子中三唑环和硫醇基的存在已被证明可以增强金属的防腐蚀能力,特别是在酸性介质中。这种应用在金属保存很重要的工业环境中至关重要。例如,一项关于类似化合物对锌腐蚀的抑制效率的研究强调了这些分子作为酸性环境中有效缓蚀剂的潜力,量子化学计算支持了这一点(Gece & Bilgiç, 2012)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-(4-chlorophenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S/c1-10-4-2-3-5-13(10)19-14(17-18-15(19)20)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPIQEVEGSJCPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2814070.png)

![5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B2814079.png)

![3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2814080.png)

![1-(5-chloro-2-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2814082.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2814083.png)

![Tert-Butyl N-(6,6-dioxo-6-thiaspiro[2.5]octan-1-yl)carbamate](/img/structure/B2814085.png)

![5-benzyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814086.png)

![5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814087.png)

![2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine](/img/structure/B2814088.png)

![1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2814089.png)